(S)-3-((S)-2-((S)-2-Acetamido-3-methylbutanamido)propanamido)-4-oxobutanoic acid
Overview
Description
Chemical Reactions Analysis
Amides, like the ones present in this molecule, can participate in various chemical reactions. For example, they can undergo hydrolysis in acidic or basic conditions to form carboxylic acids and amines. They can also participate in the Hoffman rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Amides generally have high boiling points due to strong dipole-dipole interactions and hydrogen bonding. They are usually soluble in polar solvents .Scientific Research Applications
Chemical Analysis and Isolation : In research focused on the marine fungus Trichoderma atroviride, new compounds related to (S)-3-((S)-2-((S)-2-Acetamido-3-methylbutanamido)propanamido)-4-oxobutanoic acid were isolated. These compounds were identified and characterized through spectroscopic and chemical analysis methods (Sun et al., 2009).
Structural and Molecular Studies : A study of a structurally similar compound, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, involved detailed analysis through IR, NMR, X-ray diffraction studies, and density functional theory methods. This research contributed to understanding the molecular structure and chemical properties of related compounds (Raju et al., 2015).
Peptidomimetic Drug Research : The compound has relevance in peptidomimetic drug research, particularly in the study of bortezomib, a drug used for treating multiple myeloma. Research examined the stability and degradation of bortezomib under clinical conditions, contributing to the understanding of drug stability and efficacy (Bolognese et al., 2009).
Antifungal Peptide Study : The compound has been included in the study of new antifungal tripeptides. Computational peptidology and conceptual density functional theory were applied to calculate molecular properties and predict bioactivity scores, aiding in the drug design process (Flores-Holguín et al., 2019).
Antitumor Activity Research : In the context of cancer research, analogs of the compound have been synthesized and evaluated for their antitumor activity. This research contributes to the development of new therapeutic agents for cancer treatment (El-Messery et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O6/c1-7(2)12(16-9(4)19)14(23)15-8(3)13(22)17-10(6-18)5-11(20)21/h6-8,10,12H,5H2,1-4H3,(H,15,23)(H,16,19)(H,17,22)(H,20,21)/t8-,10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFYQRSQECIBIB-PEXQALLHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349321 | |
Record name | Ac-VAD-CHO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((S)-2-((S)-2-Acetamido-3-methylbutanamido)propanamido)-4-oxobutanoic acid | |
CAS RN |
147837-52-3 | |
Record name | Ac-VAD-CHO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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